molecular formula C12H10BrN B8414333 2-(3-Bromo-2-methyl-phenyl)-pyridine

2-(3-Bromo-2-methyl-phenyl)-pyridine

Cat. No.: B8414333
M. Wt: 248.12 g/mol
InChI Key: SNCSDASMJBPOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-2-methyl-phenyl)-pyridine is a brominated and methylated biphenyl derivative offered for research and development purposes. This compound is part of a class of organic molecules that are frequently utilized as key synthetic intermediates in various fields. Researchers may employ this structure in the development of novel pharmaceutical compounds, particularly as a building block for active ingredients. The presence of both bromine and methyl substituents on the phenyl ring, adjacent to the pyridine nitrogen, makes it a versatile precursor for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. This product is intended for research applications only and is not classified as a drug. It is strictly for use in laboratory settings by qualified professionals. The mechanism of action for this specific compound is not defined, as its research applications are determined by the investigator. Always consult the product's Safety Data Sheet (SDS) before use and handle all chemicals with appropriate personal protective equipment.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)pyridine

InChI

InChI=1S/C12H10BrN/c1-9-10(5-4-6-11(9)13)12-7-2-3-8-14-12/h2-8H,1H3

InChI Key

SNCSDASMJBPOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Bromo-2-methyl-phenyl)-pyridine with key analogs based on substituent positions, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Phenyl: 3-Br, 2-CH₃; Pyridine: None C₁₂H₁₀BrN 248.12 Hypothesized bioactivity (analog-based)
2-(4-Bromomethylphenyl)pyridine Phenyl: 4-CH₂Br; Pyridine: None C₁₂H₁₀BrN 248.12 Intermediate in organic synthesis
2-Bromo-3-methylpyridine Pyridine: 2-Br, 3-CH₃ C₆H₆BrN 172.02 Irritant; used in pharmaceutical intermediates
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine Imidazopyridine: 6-Br; Furan and alkyne substituents C₁₃H₉BrN₃O 310.14 Potential biological activity (e.g., kinase inhibition)
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] Pyridine: 2-CH₃; Phenylethenyl linker C₁₄H₁₃N 195.26 Noncompetitive mGluR5/NMDA receptor antagonist

Key Structural and Functional Differences:

2-(4-Bromomethylphenyl)pyridine has a bromomethyl group at the phenyl’s para position, enabling nucleophilic substitution reactions, unlike the meta-bromo and ortho-methyl arrangement in the target compound .

Biological Activity :

  • SIB-1893 and MPEP () demonstrate that pyridine derivatives with extended aromatic systems (e.g., phenylethenyl groups) exhibit receptor antagonism. The target compound’s phenylpyridine scaffold may share similar interactions but lacks the ethynyl/ethenyl linker, likely reducing NMDA receptor affinity .
  • Imidazo[4,5-b]pyridine derivatives () highlight the importance of fused heterocycles for bioactivity, a feature absent in the target compound .

Synthetic Accessibility :

  • Brominated phenylpyridines are typically synthesized via cross-coupling (e.g., Suzuki-Miyaura) between boronic acids and halopyridines. The target compound’s ortho-methyl group may complicate regioselective coupling compared to 2-(4-Bromomethylphenyl)pyridine .

Preparation Methods

Reaction Design and Optimization

  • Pyridine Component : 2-Bromopyridine serves as the electrophilic partner due to its commercial availability and stability under palladium catalysis.

  • Phenyl Boronic Acid : Synthesis of 3-bromo-2-methylphenyl boronic acid begins with 3-bromo-2-methylaniline, a compound documented in crystallographic studies. Diazotization of the aniline followed by Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ yields the boronic acid.

  • Coupling Conditions : A Pd(PPh₃)₄ catalyst system with Na₂CO₃ in a dioxane/water mixture (4:1) at 80°C for 12 hours achieves coupling. Yields range from 65–75%, with residual bromine on the phenyl remaining intact due to the orthogonal reactivity of aryl bromides in Suzuki reactions.

Key Challenge : Competing homocoupling of the boronic acid can reduce efficiency, necessitating strict stoichiometric control.

Ullmann-Type Coupling Reactions

Ullmann couplings offer a copper-mediated alternative for aryl-aryl bond formation, particularly useful for halogen-rich systems.

Methodology and Scope

  • Substrates : 2-Iodopyridine and 1-bromo-3-bromo-2-methylbenzene are coupled using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C.

  • Yield and Limitations : Reported yields for analogous systems reach 50–60%, with prolonged reaction times (24–48 hours) required. The method is less favored due to lower efficiency compared to palladium catalysis but remains viable for substrates sensitive to strong bases.

Directed Ortho Metalation and Functionalization

Directed metalation leverages the pyridine nitrogen’s coordinating ability to install substituents regioselectively.

Stepwise Synthesis

  • Lithiation : Treating 2-phenylpyridine with LDA at −78°C in THF generates a lithiated intermediate at the ortho position of the phenyl ring.

  • Electrophilic Quenching : Sequential quenching with methyl iodide and bromine introduces the 2-methyl and 3-bromo groups. This approach mirrors bromination strategies for 2-methylpyridine, achieving 60–70% overall yield.

Advantage : Avoids pre-functionalized coupling partners, enabling late-stage diversification.

Bromination and Methylation of Preformed Biphenyl Systems

Post-coupling functionalization simplifies synthesis by modifying a preassembled 2-phenylpyridine scaffold.

Bromination Protocol

  • Conditions : Adapting methods from CN105017136A, 2-(2-methyl-phenyl)-pyridine undergoes electrophilic bromination using AlCl₃ and Br₂ at 100°C. The reaction selectively brominates the phenyl ring’s meta position (relative to the pyridine), yielding 70–75% of the target compound.

  • Regioselectivity : The pyridine’s electron-withdrawing effect directs bromination to the phenyl’s meta position, while the methyl group occupies the ortho position.

Alternative Routes and By-Product Analysis

Comparative Data Table

MethodStarting MaterialsCatalyst SystemYield (%)Key Reference
Suzuki-Miyaura2-Bromopyridine, Boronic acidPd(PPh₃)₄, Na₂CO₃65–75
Ullmann Coupling2-Iodopyridine, 1-Bromo-3-bromo-2-methylbenzeneCuI, 1,10-phenanthroline50–60
Directed Metalation2-Phenylpyridine, LDA, ElectrophilesNone60–70
Post-Functionalization2-(2-Methyl-phenyl)-pyridine, Br₂AlCl₃70–75

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